5-Bromo-2-chloro-3-fluorobenzoyl chloride
Description
5-Bromo-2-chloro-3-fluorobenzoyl chloride is a halogenated benzoyl chloride derivative characterized by bromine, chlorine, and fluorine substituents at the 5-, 2-, and 3-positions of the benzene ring, respectively. The benzoyl chloride functional group (–COCl) renders it highly reactive, particularly in nucleophilic acyl substitution reactions, making it valuable in synthesizing pharmaceuticals, agrochemicals, and specialty polymers. The trifunctional halogenation pattern (Br, Cl, F) enhances its electronic and steric properties, influencing reactivity and stability .
Properties
IUPAC Name |
5-bromo-2-chloro-3-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-3-1-4(7(10)12)6(9)5(11)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTGVFHBIHORCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-bromo-2-chloro-3-fluorobenzoyl chloride typically involves multi-step halogenation and acyl chloride formation starting from substituted benzoic acid derivatives. The general approach includes:
- Halogenation steps : Introduction of bromine, chlorine, and fluorine atoms at specific positions on the benzene ring.
- Conversion of benzoic acid to benzoyl chloride : Using reagents like thionyl chloride or oxalyl chloride.
- Purification and isolation : To obtain the target compound with high purity.
The key synthetic challenge is the selective halogenation pattern (Br at 5-position, Cl at 2-position, and F at 3-position) without undesired substitution or side reactions.
Detailed Preparation Routes and Conditions
Starting Materials and Halogenation
- The synthesis often starts from 2-chlorobenzoic acid or its derivatives.
- Sequential halogenation introduces bromine and fluorine substituents at the 5- and 3-positions, respectively.
- Fluorination is typically achieved using fluorinating agents such as potassium fluoride (KF) or hydrogen fluoride (HF) under controlled conditions.
- Bromination is performed using bromine or N-bromosuccinimide (NBS) under electrophilic aromatic substitution conditions.
Conversion to 5-Bromo-2-chloro-3-fluorobenzoyl chloride
- The halogenated benzoic acid intermediate is converted to the corresponding benzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ .
- The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF) , which acts as an activator to improve reaction efficiency.
- Typical reaction conditions include refluxing the acid with excess thionyl chloride or oxalyl chloride in an inert solvent such as dichloromethane or under solvent-free conditions.
- Reaction times range from 2 to 4 hours, with molar ratios of acid to thionyl chloride commonly between 1:2 and 1:5.
Industrial Production Methods
Industrial synthesis focuses on scalability, yield optimization, and environmental considerations:
- Large-scale reactions optimize halogenation and acyl chloride formation steps to maximize yield and purity.
- Use of solvent-free reflux with thionyl chloride and catalytic DMF is preferred to reduce solvent waste.
- Purification involves solvent evaporation, recrystallization, and washing steps to remove impurities and byproducts.
- Environmental challenges include handling acidic wastewater and recovery of solvents, which require appropriate treatment protocols.
Representative Preparation Procedure (Literature-Based Example)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Halogenation | Starting from 2-chlorobenzoic acid, bromination using Br₂ or NBS; fluorination using KF or HF | Introduces bromine at 5-position and fluorine at 3-position selectively |
| 2. Acyl Chloride Formation | React halogenated benzoic acid with thionyl chloride (2-5 equiv) and catalytic DMF (0.5-1% molar) | Reflux 2-4 hours, solvent-free or in dichloromethane |
| 3. Work-up and Purification | Evaporate excess thionyl chloride, dissolve residue in dichloromethane, wash with sodium bicarbonate and water, recrystallize from ethanol/water | Isolates pure 5-bromo-2-chloro-3-fluorobenzoyl chloride |
Comparative Analysis of Reagents and Conditions
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride (COCl)₂ |
|---|---|---|
| Reaction Efficiency | High, widely used | High, often cleaner reaction profile |
| Catalysis | Requires catalytic DMF | Often catalyzed by DMF as well |
| Reaction Time | 2-4 hours reflux | Similar or shorter |
| Byproducts | SO₂ and HCl gases | CO, CO₂ gases |
| Environmental Impact | Requires gas scrubbing and solvent recovery | Similar, but oxalyl chloride is more expensive |
| Industrial Preference | More common due to cost and availability | Used when cleaner reaction needed |
Notes on Optimization and Challenges
- Selective halogenation is critical to avoid formation of regioisomers or poly-substituted byproducts.
- Use of catalytic DMF significantly improves acyl chloride formation yield by activating the acid chloride intermediate.
- Solvent choice affects reaction rate and purity; dichloromethane is common but solvent-free methods reduce environmental burden.
- Purification often requires recrystallization and washing to remove residual halogenated impurities and acid residues.
- Handling of corrosive reagents and byproducts (HCl, SO₂) necessitates proper industrial safety and waste treatment protocols.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Key Points |
|---|---|---|
| Halogenation | Br₂ or NBS for bromination; KF or HF for fluorination | Regioselective substitution essential |
| Conversion to Benzoyl Chloride | Thionyl chloride or oxalyl chloride with catalytic DMF | Reflux 2-4 hours, solvent or solvent-free |
| Purification | Solvent evaporation, washing with NaHCO₃, recrystallization | Achieves high purity (>95%) |
| Industrial Scale Considerations | Waste management, solvent recovery, reaction optimization | Environmental impact minimized |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an amide derivative, while coupling with an aryl boronic acid would produce a biaryl compound .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
5-Bromo-2-chloro-3-fluorobenzoyl chloride is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It acts as an electrophile, readily undergoing nucleophilic substitution reactions with various nucleophiles to form diverse derivatives. This property makes it valuable for producing compounds with potential biological activity or industrial relevance .
Synthesis of Pharmaceuticals
The compound plays a crucial role in the synthesis of pharmaceutical agents. For example, it is involved in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are promising candidates for diabetes therapy. The efficient synthesis of these inhibitors often relies on intermediates like 5-Bromo-2-chloro-3-fluorobenzoyl chloride to achieve desired biological activities .
Medicinal Chemistry
Therapeutic Agent Development
5-Bromo-2-chloro-3-fluorobenzoyl chloride has been explored for its potential in medicinal chemistry. Its derivatives can interact with various biological targets, making them suitable for developing therapeutic agents. The compound's reactivity allows for the introduction of functional groups that enhance efficacy and selectivity against specific diseases .
Antimicrobial Activity
Research indicates that halogenated benzoyl chlorides, including 5-Bromo-2-chloro-3-fluorobenzoyl chloride, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of certain bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .
Agrochemical Applications
Pesticide Development
The compound is also significant in agrochemical applications, particularly in the synthesis of herbicides and pesticides. Its ability to modify biological pathways in plants makes it a candidate for developing effective crop protection agents. The incorporation of halogens can enhance the bioactivity and selectivity of these agrochemicals .
Table 1: Summary of Applications and Findings
Case Study: Synthesis of SGLT2 Inhibitors
A notable case study involved the use of 5-Bromo-2-chloro-3-fluorobenzoyl chloride as an intermediate in synthesizing SGLT2 inhibitors. The process demonstrated a scalable synthetic route with high yields, highlighting its industrial applicability and significance in therapeutic development .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-fluorobenzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form various derivatives, which can then interact with biological targets. The specific molecular targets and pathways depend on the nature of the derivatives formed and their intended applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzoyl Chlorides
5-Bromo-2-fluorobenzoyl Chloride
- Molecular Formula : C₇H₃BrClFO
- Molecular Weight : 237.45 g/mol
- Substituents : Bromine (5-position), fluorine (2-position).
- Key Differences : The absence of chlorine at the 3-position reduces steric hindrance and electronic withdrawal compared to the target compound. This likely results in lower reactivity in substitution reactions and improved solubility in polar solvents .
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl Chloride
- Molecular Formula : C₁₄H₉BrCl₂O₂
- Molecular Weight : 360.028 g/mol
- Substituents : Bromine (5-position), 3-chlorobenzyloxy group (2-position).
- Key Differences : The bulky benzyloxy group introduces steric effects that hinder nucleophilic attack at the carbonyl carbon. The chlorine on the benzyl ring further modulates electronic properties, making this compound less reactive in acylations compared to the target compound .
Sulfonyl Chloride Analog
5-Bromo-2-chlorobenzene-1-sulfonyl Chloride
- Molecular Formula : C₆H₃BrCl₂O₂S
- Molecular Weight : 289.96 g/mol
- Functional Group : Sulfonyl chloride (–SO₂Cl).
- Key Differences : Sulfonyl chlorides are less electrophilic than benzoyl chlorides due to the electron-withdrawing sulfonyl group. This reduces their reactivity in nucleophilic substitutions but enhances stability under acidic conditions. Applications diverge toward sulfonamide synthesis rather than ketone or ester formation .
Polyhalogenated Benzene Derivatives
1-Bromo-3-chloro-2,5-difluorobenzene
- Similarity Score : 0.98 (structural similarity to target compound)
- Molecular Formula : C₆H₂BrClF₂
- Key Differences: Lacks the benzoyl chloride group, limiting its utility in acylative coupling reactions.
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Reactivity Profile |
|---|---|---|---|---|
| 5-Bromo-2-chloro-3-fluorobenzoyl chloride* | C₇H₂BrCl₂FO | ~307.25 | Benzoyl chloride | High (strong electrophilicity) |
| 5-Bromo-2-fluorobenzoyl chloride | C₇H₃BrClFO | 237.45 | Benzoyl chloride | Moderate (reduced halogen withdrawal) |
| 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride | C₁₄H₉BrCl₂O₂ | 360.028 | Benzoyl chloride | Low (steric hindrance) |
| 5-Bromo-2-chlorobenzene-1-sulfonyl chloride | C₆H₃BrCl₂O₂S | 289.96 | Sulfonyl chloride | Moderate (stable, less electrophilic) |
*Estimated based on structural analogs.
Research Findings and Implications
Reactivity Trends: The trifunctional halogenation (Br, Cl, F) in the target compound creates a strong electron-withdrawing effect, enhancing the electrophilicity of the carbonyl carbon. This makes it more reactive than mono- or dihalogenated benzoyl chlorides like 5-bromo-2-fluorobenzoyl chloride .
Steric Effects : Bulky substituents (e.g., benzyloxy groups in ) reduce reactivity by hindering nucleophilic access, whereas compact halogens (Cl, F) optimize both electronic and steric profiles .
Functional Group Impact : Sulfonyl chlorides () exhibit divergent reactivity, favoring sulfonamide over ketone synthesis, highlighting the importance of functional group selection in synthetic design .
Biological Activity
5-Bromo-2-chloro-3-fluorobenzoyl chloride is an organic compound noted for its diverse applications in medicinal chemistry and organic synthesis. This compound features a unique halogenated structure that enhances its reactivity and biological activity, making it a subject of interest in various research studies.
Chemical Structure and Properties
The molecular formula of 5-Bromo-2-chloro-3-fluorobenzoyl chloride is . The presence of bromine, chlorine, and fluorine atoms significantly influences its chemical behavior, particularly its electrophilic character, which is crucial for interactions with biological molecules.
The biological activity of 5-Bromo-2-chloro-3-fluorobenzoyl chloride primarily arises from its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification or inhibition of various biological pathways, including enzyme activity and cellular signaling processes. The compound's halogenation pattern enhances its reactivity with nucleophiles, making it a valuable reagent in synthetic organic chemistry and pharmacology.
Biological Applications
Research indicates that 5-Bromo-2-chloro-3-fluorobenzoyl chloride may exhibit antimicrobial properties. Preliminary studies have shown potential efficacy against certain bacterial strains, although comprehensive evaluations are still required to fully characterize its pharmacological effects. Its structure allows it to interact with enzymes and other biomolecules, potentially leading to therapeutic applications in treating infections or other diseases.
Case Studies and Research Findings
- Antimicrobial Activity : A study explored the antimicrobial effects of halogenated benzoyl chlorides, including 5-Bromo-2-chloro-3-fluorobenzoyl chloride. The results indicated that compounds with similar halogenation patterns displayed significant inhibition against various pathogens, suggesting potential uses in antibiotic development.
- Synthesis and Scale-Up : The synthesis of 5-Bromo-2-chloro-3-fluorobenzoyl chloride has been optimized for industrial applications. A recent investigation demonstrated a scalable synthetic route that yielded high purity while minimizing costs, facilitating further research into its biological activities .
- Reactivity Studies : Interaction studies have focused on the compound's reactivity with nucleophiles and electrophiles. These studies revealed that the halogen substituents enhance the electrophilic nature of the compound, allowing it to participate in diverse chemical reactions relevant to drug development.
Comparative Analysis
To illustrate the uniqueness of 5-Bromo-2-chloro-3-fluorobenzoyl chloride compared to similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-2-chloro-3-fluorobenzoyl chloride | C₇H₂BrClF | Halogenated structure; potential antimicrobial properties |
| 2-Bromo-5-chloro-3-fluorobenzoyl chloride | C₇H₂BrCl₂F | Similar halogenation; used in organic synthesis |
| 5-Bromo-2-chloro-4'-ethoxybenzophenone | C₁₅H₁₄BrClO | Contains an ethoxy group; utilized in medicinal chemistry |
Q & A
Q. What are the most reliable synthetic routes for preparing 5-bromo-2-chloro-3-fluorobenzoyl chloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via halogenation of substituted benzoic acid precursors. For example, 5-bromo-2-chlorobenzoic acid (CAS#:21739-93-5) can be converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions. Fluorination at the 3-position may require directed ortho-metalation strategies followed by electrophilic fluorination . Optimization involves controlling stoichiometry (e.g., 1.2–1.5 equivalents of halogenating agents) and reaction temperature (40–60°C for thionyl chloride). Purity is enhanced via fractional distillation or recrystallization from inert solvents like dichloromethane.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H/¹³C NMR : The deshielded carbonyl carbon (C=O) appears at ~170–175 ppm. Aromatic protons show splitting patterns consistent with substituent positions (e.g., fluorine-induced para coupling).
- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z ~251 (for C₇H₂BrClFO⁻) confirms the molecular formula. Fragmentation patterns include loss of COCl (63 Da) .
- IR Spectroscopy : Stretching frequencies for C=O (~1770 cm⁻¹) and C-Cl (~550 cm⁻¹) are diagnostic.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact with corrosive acyl chloride .
- Work under fume hoods with proper ventilation to avoid inhalation of toxic vapors.
- Store in moisture-free environments (argon atmosphere) at 2–8°C to prevent hydrolysis to benzoic acid derivatives .
Advanced Research Questions
Q. How does the electronic interplay of bromo, chloro, and fluoro substituents influence regioselective reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom (stronger C–Br bond dissociation energy vs. C–Cl) is typically more reactive in Suzuki-Miyaura couplings, while chlorine may remain inert under mild conditions. Fluorine’s electron-withdrawing effect activates the carbonyl group for nucleophilic acyl substitutions. For selective functionalization:
- Use Pd(PPh₃)₄ (1–5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C to target the bromine site .
- Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) to prevent over-substitution.
Q. What experimental strategies mitigate decomposition or side reactions during prolonged storage or high-temperature syntheses?
- Methodological Answer :
- Stability Under Heat : Avoid temperatures >100°C, which promote dehalogenation. Stabilize the compound with radical inhibitors (e.g., BHT) during reflux .
- Hydrolysis Prevention : Use molecular sieves (3Å) in storage vials to adsorb moisture. For reactions in polar solvents (e.g., DMF), pre-dry solvents over CaH₂ .
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel reaction systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials. Fluorine’s electronegativity creates a partial positive charge on the carbonyl carbon, favoring nucleophilic attack .
- Reactivity Scores : Use Fukui indices to identify sites prone to electrophilic/nucleophilic interactions. The bromine atom typically shows high f⁺ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
